Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
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Overview
Description
Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a beta-carboline structure, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents like N,N-dimethylformamide (DMF) and lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, LiH, KMnO4, CrO3, NaBH4, and LiAlH4. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer due to its unique structural properties
Mechanism of Action
The mechanism of action of Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The benzodioxin moiety is known to interact with enzymes and receptors, potentially leading to anti-inflammatory, anti-cancer, and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
What sets Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl apart is its unique combination of the benzodioxin and beta-carboline structures. This dual functionality provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C21H21ClN2O4 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H20N2O4.ClH/c1-25-21(24)16-11-14-13-4-2-3-5-15(13)22-20(14)19(23-16)12-6-7-17-18(10-12)27-9-8-26-17;/h2-7,10,16,19,22-23H,8-9,11H2,1H3;1H |
InChI Key |
JHDFKDZVGHGFCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCCO4)NC5=CC=CC=C25.Cl |
Origin of Product |
United States |
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